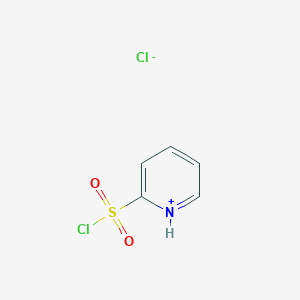

2-Chlorosulfonyl-pyridinium chloride

CAS No.:

Cat. No.: VC17962505

Molecular Formula: C5H5Cl2NO2S

Molecular Weight: 214.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5Cl2NO2S |

|---|---|

| Molecular Weight | 214.07 g/mol |

| IUPAC Name | pyridin-1-ium-2-sulfonyl chloride;chloride |

| Standard InChI | InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |

| Standard InChI Key | XAJWHCVLZBSLNC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-] |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Chlorosulfonyl-pyridinium chloride consists of a pyridine ring where the nitrogen atom is protonated to form a pyridinium ion, with a chlorosulfonyl (-SO₂Cl) group at the 2-position. This configuration confers strong electrophilicity, making it reactive toward nucleophiles such as amines and alcohols . The compound typically exists as a hygroscopic, crystalline solid with a pale yellow to colorless appearance .

Physicochemical Data

Key physical properties include:

The compound’s instability in moist environments necessitates storage under anhydrous conditions . Its aqueous solutions are highly acidic due to the release of hydrochloric acid upon hydrolysis .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented method involves the chlorination of 2,2′-dipyridyl disulfide. Treatment with chlorine gas in dichloromethane or petroleum ether at 20°C yields 2-pyridinesulfenyl chloride, which is subsequently oxidized to the sulfonyl chloride derivative . A representative reaction is:

This method prioritizes simplicity but requires careful control of reaction conditions to avoid over-chlorination .

Applications in Organic Synthesis

Sulfonylation Reactions

2-Chlorosulfonyl-pyridinium chloride is widely employed to introduce sulfonyl groups into organic substrates. Its reactivity with nucleophiles enables the synthesis of sulfonamides, sulfonate esters, and sulfonic acids . For instance, reaction with primary amines proceeds as:

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing active pharmaceutical ingredients (APIs). It is implicated in the production of vonoprazan (a potassium-competitive acid blocker) and ticagrelor (an antiplatelet drug), where it contributes to sulfonamide linkages in their molecular structures .

Comparative Analysis with Related Sulfonyl Chlorides

The reactivity and applications of 2-chlorosulfonyl-pyridinium chloride are distinct from those of structurally similar compounds:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Pyridine-2-sulfonyl chloride | C₅H₄ClNO₂S | Lacks pyridinium ion; less electrophilic |

| 3-Chloropyridine-2-sulfonyl chloride | C₅H₄ClNO₂S | Structural isomer with altered reactivity |

| Chlorosulfonic acid | ClSO₃H | Stronger sulfonating agent but less selective |

The pyridinium ion in 2-chlorosulfonyl-pyridinium chloride enhances its solubility in polar solvents, facilitating reactions under mild conditions .

Recent Advances and Future Directions

While the compound remains a staple in sulfonylation chemistry, recent efforts focus on optimizing its synthesis for scalability. Innovations in continuous-flow reactors may mitigate safety risks associated with batch processing . Additionally, its role in synthesizing sulfonamide-based covalent inhibitors is an emerging area of interest in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume